N1,N1-dimethyl-2,6-bis(trifluoromethyl)benzene-1,4-diamine
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Overview
Description
N1,N1-dimethyl-2,6-bis(trifluoromethyl)benzene-1,4-diamine is an organic compound characterized by the presence of two trifluoromethyl groups and two dimethylamino groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1,N1-dimethyl-2,6-bis(trifluoromethyl)benzene-1,4-diamine typically involves the introduction of trifluoromethyl groups and dimethylamino groups onto a benzene ring. One common method involves the reaction of 2,6-dibromo-1,4-dimethylbenzene with trifluoromethylating agents under specific conditions to introduce the trifluoromethyl groups.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: N1,N1-dimethyl-2,6-bis(trifluoromethyl)benzene-1,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Nucleophilic substitution reactions can replace the dimethylamino groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
N1,N1-dimethyl-2,6-bis(trifluoromethyl)benzene-1,4-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including as an anticancer agent.
Industry: Utilized in the development of advanced materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of N1,N1-dimethyl-2,6-bis(trifluoromethyl)benzene-1,4-diamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. This can lead to various biological effects, including cytotoxicity and modulation of cellular pathways .
Comparison with Similar Compounds
2,5-Diaminobenzotrifluoride: Similar structure but lacks the dimethylamino groups.
1,4-Bis(trifluoromethyl)benzene: Lacks the amino groups, making it less reactive in certain chemical reactions
Uniqueness: N1,N1-dimethyl-2,6-bis(trifluoromethyl)benzene-1,4-diamine is unique due to the presence of both trifluoromethyl and dimethylamino groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-N,1-N-dimethyl-2,6-bis(trifluoromethyl)benzene-1,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F6N2/c1-18(2)8-6(9(11,12)13)3-5(17)4-7(8)10(14,15)16/h3-4H,17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQDZAZBOIQTBFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1C(F)(F)F)N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F6N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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